molecular formula C10H9BrN4 B1182948 2-allyl-5-(4-bromophenyl)-2H-tetraazole

2-allyl-5-(4-bromophenyl)-2H-tetraazole

Cat. No.: B1182948
M. Wt: 265.114
InChI Key: KJXOVUDAOSUWKX-UHFFFAOYSA-N
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Description

Significance of Tetrazole Derivatives in Contemporary Chemical Research

Tetrazole derivatives, synthetic organic heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, are of profound importance in modern chemical research. thieme-connect.com Although not found in nature, their unique properties have led to a broad spectrum of applications. lifechemicals.comnih.gov In medicinal chemistry, tetrazoles are widely recognized as bioisosteres of carboxylic acids, meaning they can often be substituted for a carboxylic acid group in a drug molecule without loss of biological activity. thieme-connect.comresearchgate.net This is due to their similar pKa values and ability to participate in similar biological interactions. bohrium.com

The tetrazole moiety is a key component in numerous clinically approved drugs, including the antihypertensive agent losartan (B1675146) and the antibiotic cefazolin. thieme-connect.comlifechemicals.com Beyond their medicinal applications, tetrazole derivatives are utilized in various other fields. Their high nitrogen content and enthalpy of formation make them valuable in materials science as components of explosives and gas-generating agents for applications like automotive airbags. mdpi.com They also serve as ligands in coordination chemistry, forming stable complexes with various metal ions, and have applications in photography and agriculture as plant growth regulators. researchgate.netmdpi.com The versatility of the tetrazole ring, with its capacity for substitution at different positions, allows for the fine-tuning of its chemical and physical properties, making it a valuable scaffold for the design of new functional molecules.

Specific Context and Research Niche of 2-allyl-5-(4-bromophenyl)-2H-tetrazole

Within the broad family of tetrazole derivatives, 2-allyl-5-(4-bromophenyl)-2H-tetrazole occupies a specific research niche. The structural features of this particular compound—a disubstituted tetrazole with an allyl group at the 2-position and a 4-bromophenyl group at the 5-position—dictate its unique chemical reactivity and potential applications. The presence of the allyl group introduces a site of unsaturation, opening possibilities for further chemical modifications and polymerization reactions. The 4-bromophenyl substituent provides a handle for cross-coupling reactions, a powerful tool in modern organic synthesis for constructing more complex molecular architectures.

Research into 2-allyl-5-(4-bromophenyl)-2H-tetrazole is often focused on understanding how the interplay between the tetrazole core and its specific substituents influences its properties. The electronic effects of the bromine atom and the steric and reactive properties of the allyl group are of particular interest to chemists studying this molecule.

Overview of Key Academic Research Directions for the Compound

Academic research surrounding 2-allyl-5-(4-bromophenyl)-2H-tetrazole is multifaceted, primarily focusing on its synthesis, structural characterization, and the exploration of its reactivity. A significant area of investigation involves the development of efficient and selective synthetic routes to this and related disubstituted tetrazoles. The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is a common method for forming the tetrazole ring, and researchers are continually seeking to improve this process through the use of novel catalysts and reaction conditions. researchgate.net

Another key research direction is the detailed structural analysis of 2-allyl-5-(4-bromophenyl)-2H-tetrazole using techniques such as X-ray crystallography and various spectroscopic methods. These studies provide crucial insights into the molecule's three-dimensional structure, bond lengths, and angles, which are essential for understanding its chemical behavior and for computational modeling studies.

Furthermore, the reactivity of the allyl and bromophenyl groups is a fertile ground for academic exploration. Studies may investigate the participation of the allyl group in addition reactions or polymerizations, while the bromine atom on the phenyl ring can be used in reactions like Suzuki or Heck coupling to create new carbon-carbon bonds. These investigations aim to expand the synthetic utility of 2-allyl-5-(4-bromophenyl)-2H-tetrazole as a building block for more complex and potentially functional molecules.

Below is a table summarizing the key research directions for this compound:

Research DirectionFocusMethodologies
Synthetic Chemistry Development of efficient and selective synthetic routes.[3+2] cycloaddition reactions, catalytic methods.
Structural Analysis Detailed characterization of the molecular structure.X-ray crystallography, NMR spectroscopy, IR spectroscopy.
Reactivity Studies Exploration of the chemical transformations of the substituents.Cross-coupling reactions (e.g., Suzuki, Heck), addition reactions, polymerization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrN4

Molecular Weight

265.114

IUPAC Name

5-(4-bromophenyl)-2-prop-2-enyltetrazole

InChI

InChI=1S/C10H9BrN4/c1-2-7-15-13-10(12-14-15)8-3-5-9(11)6-4-8/h2-6H,1,7H2

InChI Key

KJXOVUDAOSUWKX-UHFFFAOYSA-N

SMILES

C=CCN1N=C(N=N1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 2 Allyl 5 4 Bromophenyl 2h Tetrazole

Precursor Synthesis and Reactivity

The synthesis of 2-allyl-5-(4-bromophenyl)-2H-tetrazole relies on the availability of key precursors, namely 4-bromophenylacetonitrile (B126402) and an allyl halide. The reactivity of these precursors is fundamental to the successful construction of the target molecule.

Synthesis of 4-Bromophenylacetonitrile and Related Aryl Nitriles

4-Bromophenylacetonitrile serves as a crucial building block, providing the 4-bromophenyl moiety at the 5-position of the tetrazole ring. google.commdpi.comnih.gov A common and effective method for its synthesis involves the nucleophilic substitution of 4-bromobenzyl bromide with a cyanide salt. For instance, reacting 4-bromobenzyl bromide with potassium cyanide in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures affords 4-bromophenylacetonitrile in good yield. lnu.edu.ua An alternative procedure utilizes sodium cyanide in a mixed solvent system of water and ethanol (B145695). nih.gov

The nitrile group in 4-bromophenylacetonitrile is a versatile functional group that can participate in various chemical transformations, making it an ideal precursor for heterocycle synthesis. lnu.edu.ua Its reactivity is central to the [3+2] cycloaddition reactions discussed later in this article.

A summary of a typical synthesis of 4-bromophenylacetonitrile is presented in Table 1.

Table 1: Synthesis of 4-Bromophenylacetonitrile from 4-Bromobenzyl Bromide

Reactant 1 Reactant 2 Solvent Temperature (°C) Reaction Time Yield (%) Reference
4-Bromobenzyl bromide Potassium cyanide DMSO 90 2 hours ~86 lnu.edu.ua

Note: The second entry refers to the synthesis of the ortho-isomer but demonstrates a relevant synthetic methodology.

Allyl Halide Chemistry for N-Allylation

The introduction of the allyl group at the N2 position of the tetrazole ring is typically achieved through N-alkylation using an allyl halide, such as allyl chloride or allyl bromide. This reaction is a cornerstone for the synthesis of 2-allyl-5-(4-bromophenyl)-2H-tetrazole when a pre-formed 5-(4-bromophenyl)tetrazole is used as the starting material.

The alkylation of 5-substituted tetrazoles is known to produce a mixture of N1 and N2 isomers. researchgate.net The regioselectivity of this reaction is influenced by several factors, including the nature of the substituent at the 5-position, the alkylating agent, the solvent, and the reaction conditions. rsc.org For the synthesis of the desired N2-isomer, careful optimization of these parameters is crucial. In a documented synthesis of the closely related 2-allyl-5-phenyl-2H-tetrazole, 5-phenyl-2H-tetrazole was refluxed with allyl chloride in the presence of sodium bicarbonate in ethanol for 15 hours, yielding the N-allylated product. lnu.edu.ua This method provides a viable route to the target compound, starting from 5-(4-bromophenyl)tetrazole.

Direct Synthetic Routes to the Tetrazole Core

An alternative and highly efficient approach to 2,5-disubstituted tetrazoles involves the direct construction of the tetrazole ring through cycloaddition reactions.

[3+2] Cycloaddition Reactions with Nitriles and Azides

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is one of the most proficient routes to forming the tetrazole ring. beilstein-journals.org In the context of synthesizing 2-allyl-5-(4-bromophenyl)-2H-tetrazole, this would ideally involve the reaction of 4-bromophenylacetonitrile with an allyl azide. This reaction forms the five-membered tetrazole ring in a single step, incorporating both the 5-(4-bromophenyl) and the 2-allyl substituents.

The mechanism of this reaction is generally understood to be a concerted process where the two pi electrons from the nitrile and three electrons from the azide come together to form the aromatic tetrazole ring. researchgate.net However, the high activation energy of this reaction often necessitates the use of catalysts or harsh reaction conditions. beilstein-journals.org

The efficiency of the [3+2] cycloaddition for tetrazole synthesis is highly dependent on the reaction parameters. The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents like DMF and DMSO are commonly used. google.comresearchgate.net

Temperature is another critical factor. While some cycloadditions can proceed at room temperature, many require heating to achieve reasonable reaction times and conversions. nih.gov For instance, the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide is often carried out at temperatures ranging from 60 to 180 °C. google.com Reaction times can vary from a few minutes to several hours, depending on the reactivity of the substrates and the catalytic system employed. organic-chemistry.org

An example of reaction condition optimization for a related tetrazole synthesis is shown in Table 2.

Table 2: Optimization of Reaction Conditions for the Synthesis of 5-phenyl-1H-tetrazole

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
None H2O/EtOH (1:1) 60 24 <5 organic-chemistry.org
Co–Ni/Fe3O4@MMSHS H2O/EtOH (1:1) 60 0.5 98 organic-chemistry.org

To overcome the kinetic barrier of the [3+2] cycloaddition, a wide array of catalysts have been developed. These can be broadly classified into homogeneous and heterogeneous systems.

Homogeneous Catalysts: Metal complexes, particularly those of cobalt, copper, and zinc, have been shown to effectively catalyze the synthesis of tetrazoles. beilstein-journals.orgbeilstein-journals.org For instance, a cobalt(II) complex with a tetradentate ligand has been reported to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles under homogeneous conditions. beilstein-journals.org The proposed mechanism involves the coordination of the nitrile to the metal center, which activates it towards nucleophilic attack by the azide. beilstein-journals.org Silver salts have also been utilized to promote the cycloaddition of arenediazonium salts with trimethylsilyldiazomethane (B103560) to furnish 2-aryltetrazoles. lnu.edu.ua

Heterogeneous Nanocatalysts: In recent years, heterogeneous nanocatalysts have gained significant attention due to their high catalytic activity, stability, and ease of recovery and reuse. organic-chemistry.org Various nanocatalysts have been developed for tetrazole synthesis, including magnetic nanoparticles, metal-organic frameworks (MOFs), and metal oxides supported on various materials. nih.govnih.gov For example, a magnetic Co–Ni/Fe3O4@mesoporous silica (B1680970) hollow sphere (Co–Ni/Fe3O4@MMSHS) nanocomposite has demonstrated high catalytic activity, achieving excellent product yields in short reaction times under mild conditions. organic-chemistry.org Copper-based heterogeneous nanocatalysts have also been extensively studied and have shown to be highly effective. nih.gov The use of these catalysts aligns with the principles of green chemistry by facilitating easier product purification and reducing waste.

A selection of catalysts used in tetrazole synthesis is presented in Table 3.

Table 3: Examples of Catalysts for [3+2] Cycloaddition Synthesis of Tetrazoles

Catalyst Catalyst Type Substrates Product Type Reference
Co(II)-complex Homogeneous Organonitriles, NaN3 5-substituted 1H-tetrazoles beilstein-journals.org
CF3CO2Ag Homogeneous Arenediazonium salts, Trimethylsilyldiazomethane 2-aryltetrazoles lnu.edu.ua
Co–Ni/Fe3O4@MMSHS Heterogeneous Nanocatalyst Aromatic nitriles, NaN3 5-substituted 1H-tetrazoles organic-chemistry.org
Cu(II)/Fe3O4@APTMS-DFX Heterogeneous Nanocatalyst Nitriles, NaN3 Tetrazole derivatives nih.gov
Microwave-Assisted Synthesis Strategies

The synthesis of 2,5-disubstituted tetrazoles, such as 2-allyl-5-(4-bromophenyl)-2H-tetrazole, can be significantly accelerated using microwave irradiation. This non-conventional heating method has gained prominence in organic synthesis for its ability to reduce reaction times, often from hours to minutes, and improve yields by ensuring rapid and uniform heating. lew.ropsu.edu

A primary route to the target compound involves the N-alkylation of the precursor, 5-(4-bromophenyl)-1H-tetrazole, with an allyl halide (e.g., allyl bromide). In a typical microwave-assisted procedure, the parent tetrazole is combined with the alkylating agent in a suitable solvent, often a polar aprotic solvent like DMF, in the presence of a base such as potassium carbonate. The reaction vessel is sealed and subjected to microwave irradiation at a controlled temperature and power.

The use of microwave heating can dramatically shorten the time required for the alkylation to complete. For instance, while conventional heating might require several hours at an elevated temperature, a microwave-assisted reaction can often achieve comparable or higher yields in just a few minutes. nih.gov One study on the synthesis of 2-aryl(hetaryl)-5-phenylamino-1,3,4-thiadiazoles from tetrazole precursors found that microwave irradiation reduced reaction times by a factor of four compared to conventional heating. researchgate.net Similarly, microwave-assisted cyclodehydration reactions have been shown to produce heterocyclic products in good to excellent yields within minutes. beilstein-journals.org

The table below outlines a representative set of conditions for this transformation, based on general protocols for microwave-assisted N-alkylation of heterocyclic systems.

Table 1: Representative Conditions for Microwave-Assisted N-Allylation of 5-(4-bromophenyl)-1H-tetrazole

ParameterValue/ConditionPurpose
Reactants5-(4-bromophenyl)-1H-tetrazole, Allyl BromideTetrazole core and allyl source
BaseK₂CO₃ or Cs₂CO₃Deprotonation of tetrazole NH
SolventDMF or AcetonitrileHigh-boiling polar aprotic solvent
Temperature80 - 120 °CTo overcome activation energy
MW Power100 - 300 WEnergy source for rapid heating
Reaction Time5 - 20 minutesAccelerated reaction duration

Note: This data is representative of typical microwave-assisted N-alkylation reactions and serves as an illustrative example.

Alternative Cycloaddition Pathways and Multicomponent Reactions

While N-alkylation of a pre-formed tetrazole ring is a common approach, the 5-(4-bromophenyl)tetrazole core itself can be synthesized through various methods, primarily the [3+2] cycloaddition reaction. acs.orgnih.gov The most established pathway involves the reaction of 4-bromobenzonitrile (B114466) with an azide source, such as sodium azide, often in the presence of a catalyst or an acid. nih.gov Catalytic systems utilizing zinc(II) salts, aluminum chloride, or silica sulfuric acid have been developed to improve efficiency and safety over the use of potentially explosive hydrazoic acid. acs.orgnih.gov

Multicomponent reactions (MCRs) offer an alternative, highly efficient route for constructing substituted tetrazoles in a single step from three or more starting materials. nih.govresearchgate.net The Ugi-azide four-component reaction (UT-4CR), for example, combines an aldehyde, an amine, an isocyanide, and hydrazoic acid (or a surrogate like trimethylsilyl (B98337) azide) to produce 1,5-disubstituted tetrazoles. nih.gov By selecting 4-bromobenzaldehyde (B125591) as the aldehyde component, this method could be adapted to generate a tetrazole with the desired 5-(4-bromophenyl) substituent.

Another innovative approach involves the reaction of aryldiazonium salts with amidines, followed by an oxidative ring closure to yield 2,5-disubstituted tetrazoles directly. acs.orgorganic-chemistry.org This one-pot synthesis is notable for its mild conditions and rapid reaction times, providing a direct entry to N2-substituted tetrazoles. acs.org

Regioselectivity Control in N-Alkylation and Tetrazole Formation

The N-alkylation of 5-substituted-1H-tetrazoles is a critical step where regioselectivity becomes a paramount concern. The tetrazole anion, formed upon deprotonation, has two nucleophilic nitrogen atoms (N1 and N2), leading to the potential formation of two regioisomers: 2-allyl-5-(4-bromophenyl)-2H-tetrazole (the N2 isomer) and 1-allyl-5-(4-bromophenyl)-1H-tetrazole (the N1 isomer). mdpi.com

Generally, the alkylation of 5-substituted tetrazoles yields a mixture of both N1 and N2 alkylated products. rsc.org The ratio of these isomers is influenced by several factors, including the nature of the substituent at the C5 position, the type of alkylating agent, the solvent, and the counter-ion of the tetrazolate salt. researchgate.net

Factors Influencing N1 vs. N2 Alkylation:

Steric Hindrance: The N2 position is generally less sterically hindered than the N1 position, which is flanked by the C5 substituent. Therefore, bulkier alkylating agents tend to favor substitution at the N2 position. rsc.org

Electronic Effects: Electron-withdrawing groups at the C5 position tend to favor the formation of the N2 isomer, as it is often the thermodynamically more stable product. Conversely, electron-donating groups can increase the proportion of the N1 isomer. nih.gov

Reaction Mechanism: The regioselectivity can be explained by the different mechanisms of nucleophilic substitution. A new rationale suggests that the outcome depends on whether the reaction proceeds via a first-order (SN1) or second-order (SN2) pathway. rsc.org

Reaction Conditions: The choice of solvent and base can alter the ionic character and solvation of the tetrazolate anion, thereby influencing the site of attack. For instance, reactions of 5-substituted tetrazoles with alcohols in superacid have been shown to afford 2-alkyl-2H-tetrazoles with high selectivity. researchgate.net

In the case of 5-(4-bromophenyl)tetrazole, the bromophenyl group is electron-withdrawing, which would be expected to favor the formation of the desired 2-allyl-2H-tetrazole isomer. Spectroscopic techniques, particularly ¹³C NMR, are crucial for distinguishing between the two isomers. The signal for the tetrazole ring carbon (C5) is typically found further downfield (by about 9-12 ppm) in 2,5-disubstituted derivatives compared to their 1,5-disubstituted counterparts. mdpi.com

Functionalization and Derivatization Strategies

The structure of 2-allyl-5-(4-bromophenyl)-2H-tetrazole possesses three primary sites for further chemical modification: the allyl group, the bromophenyl ring, and the remaining nitrogen atoms of the tetrazole ring.

Chemical Transformations of the Allyl Moiety

The terminal double bond of the allyl group is a versatile functional handle for a wide array of chemical transformations. These reactions allow for the introduction of new functional groups and the extension of the molecular framework.

Table 2: Potential Reactions at the Allyl Group

Reaction TypeReagentsExpected Product Functionality
Oxidation OsO₄/NMO or cold, dilute KMnO₄Diol (vicinal dihydroxylation)
m-CPBA or other peroxy acidsEpoxide
O₃ followed by DMS or Zn/H₂OAldehyde (oxidative cleavage)
Addition HBr, H₂O₂ (anti-Markovnikov)Terminal bromoalkane
NBS in aqueous DMSOBromohydrin
Coordination Silver(I) salts (e.g., AgClO₄)π,σ-complex lnu.edu.ua
Rearrangement PhotolysisCan lead to ring cleavage and formation of other heterocycles researchgate.netmdpi.com

Note: This table presents plausible transformations based on established reactivity of the allyl group.

One documented reaction involves the complexation of the closely related 2-allyl-5-phenyl-2H-tetrazole with silver(I) perchlorate (B79767). In this complex, the silver atom coordinates to both the C=C bond of the allyl group and the nitrogen atoms of the tetrazole ring, demonstrating the accessibility of the allyl moiety for metal interactions. lnu.edu.ua

Modifications on the Bromophenyl Group via Cross-Coupling or Substitution

The bromine atom on the phenyl ring serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, alkyl, and alkynyl groups, making it a key site for molecular diversification. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose. nih.gov By reacting 2-allyl-5-(4-bromophenyl)-2H-tetrazole with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base, the bromine atom can be replaced with the organic moiety from the boron reagent. youtube.com

Table 3: Illustrative Suzuki-Miyaura Cross-Coupling Reactions

Boronic Acid PartnerPalladium CatalystBasePotential Product
Phenylboronic acidPd(PPh₃)₄ or Pd(OAc)₂K₂CO₃, Na₂CO₃2-allyl-5-(biphenyl-4-yl)-2H-tetrazole
Thiophene-2-boronic acidPd(dppf)Cl₂Cs₂CO₃2-allyl-5-(4-(thiophen-2-yl)phenyl)-2H-tetrazole
Methylboronic acidPd(dppf)Cl₂K₃PO₄2-allyl-5-(4-tolyl)-2H-tetrazole
Vinylboronic acidPd(PPh₃)₄Na₂CO₃2-allyl-5-(4-vinylphenyl)-2H-tetrazole

Note: This table provides examples of potential Suzuki-Miyaura reactions. Catalyst, base, and solvent conditions would require specific optimization.

Other important cross-coupling reactions such as the Stille (using organostannanes), Heck (using alkenes), Sonogashira (using terminal alkynes), and Kumada (using Grignard reagents) couplings are also highly applicable for the functionalization of this aryl bromide. youtube.comyoutube.com

Diversification at the Tetrazole Nitrogen Atoms (N1, N2)

Diversification at the tetrazole nitrogen atoms primarily relates to the synthesis of different N-substituted isomers. As discussed in section 2.2.3, the alkylation of the parent 5-(4-bromophenyl)-1H-tetrazole can lead to both N1 and N2 isomers. By systematically varying the alkylating agent (e.g., using benzyl (B1604629) bromide, methyl iodide, or various other alkyl halides instead of allyl bromide), a library of N1- and N2-substituted analogs can be generated. researchgate.net

Furthermore, methods exist for the direct N2-arylation of 5-substituted tetrazoles using arylboronic acids or diaryliodonium salts, which could be applied to synthesize analogs where the allyl group is replaced by an aryl substituent directly. organic-chemistry.org While reactions involving the cleavage of the N-allyl bond to allow for subsequent functionalization are less common, the synthesis of a diverse set of N-substituted isomers from the common 5-(4-bromophenyl)tetrazole precursor is a robust strategy for exploring the chemical space around this scaffold.

Elucidation of Reaction Mechanisms

The formation of 2-allyl-5-(4-bromophenyl)-2H-tetrazole is achieved through a [3+2] cycloaddition reaction, a class of pericyclic reactions that involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring. In this specific synthesis, the 1,3-dipole is allyl azide, and the dipolarophile is 4-bromobenzonitrile. The elucidation of the precise reaction mechanism is critical for optimizing reaction conditions and understanding the factors that govern the yield and purity of the final product. Mechanistic investigations into similar tetrazole syntheses provide a framework for understanding the formation of the title compound.

Mechanistic Pathways of [3+2] Cycloaddition

The [3+2] cycloaddition for tetrazole synthesis can proceed through either a concerted or a stepwise pathway.

A concerted mechanism involves a single transition state where the new sigma bonds are formed simultaneously, albeit not necessarily at the same rate. This is characteristic of many pericyclic reactions, including the Huisgen 1,3-dipolar cycloaddition. Computational studies on analogous azide-alkyne cycloadditions support a concerted mechanism, which is often characterized by a highly ordered, cyclic transition state. researchgate.net For the reaction between allyl azide and 4-bromobenzonitrile, a concerted pathway would involve the simultaneous attack of the terminal nitrogen of the azide onto the nitrile carbon and the internal nitrogen of the azide onto the nitrile nitrogen.

A stepwise mechanism , on the other hand, involves the formation of a discrete intermediate before the final ring closure. In the context of tetrazole synthesis from nitriles, a stepwise pathway is often facilitated by the activation of the nitrile. This can be achieved through the use of a Lewis acid or a Brønsted acid, which coordinates to the nitrile nitrogen, increasing its electrophilicity. organic-chemistry.org The azide then attacks the activated nitrile to form a linear intermediate, which subsequently cyclizes to the tetrazole ring. organic-chemistry.org The use of amine salts, such as triethylamine (B128534) hydrochloride (Et3N·HCl), in similar nitrile-to-tetrazole conversions suggests a mechanism where the acid component activates the nitrile for nucleophilic attack by the azide. imist.ma

Role of Intermediates and Transition States

In a concerted pathway, the key species is the transition state . This is a high-energy, transient structure where the bonds of the reactants are partially broken, and the bonds of the product are partially formed. Distortion/interaction-activation strain analyses of similar [3+2] cycloadditions reveal that the transition state geometry plays a crucial role in determining the reaction's regioselectivity. researchgate.net The electronic nature of the substituents on both the azide and the nitrile can significantly influence the stability and structure of the transition state.

In a stepwise mechanism, a distinct intermediate is formed. For the synthesis of 2-allyl-5-(4-bromophenyl)-2H-tetrazole, if proceeding through a stepwise route, an initial nucleophilic attack of the azide on the activated 4-bromobenzonitrile would lead to a linear azido-imidoyl intermediate. This intermediate would then undergo an intramolecular cyclization to form the tetrazole ring.

Furthermore, the starting material, allyl azide , can exist as a mixture of equilibrating isomers due to the Winstein rearrangement, a nih.govnih.gov-sigmatropic rearrangement. nih.govnih.gov However, in the case of 2-allyl-5-(4-bromophenyl)-2H-tetrazole synthesis, the equilibrium of the allyl azide is likely shifted towards the isomer where the double bond is not in conjugation with the azide group, as the final product's aromaticity provides a significant thermodynamic driving force.

Kinetic and Thermodynamic Aspects of Reaction Progression

The progression of the [3+2] cycloaddition reaction is governed by both kinetic and thermodynamic factors.

Kinetic control refers to the pathway that proceeds with the lowest activation energy, leading to the fastest-formed product. In the context of tetrazole synthesis, the activation energy for the cycloaddition can be substantial, often necessitating elevated temperatures for thermal reactions. nih.gov Kinetic studies on the cycloaddition of azides to nitroolefins have shown a second-order rate law, consistent with a bimolecular reaction. nih.gov Isoconversional kinetic analysis of bulk azide-alkyne cycloadditions has estimated activation energies to be around 82 ± 1 kJ/mol. researchgate.net Large negative entropies of activation have also been reported, which is indicative of a highly ordered, cyclic transition state, further supporting a concerted mechanism. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization of 2 Allyl 5 4 Bromophenyl 2h Tetrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the atomic and molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-allyl-5-(4-bromophenyl)-2H-tetrazole, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Connectivity

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) reveal information about neighboring protons.

For 2-allyl-5-(4-bromophenyl)-2H-tetrazole, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the allyl group and the 4-bromophenyl ring. The aromatic protons of the 4-bromophenyl group typically appear as two doublets in the downfield region, a characteristic AA'BB' spin system, due to the symmetrical substitution pattern. rsc.orggrowingscience.com The protons of the allyl group would present as a set of coupled signals: a downfield multiplet for the methine proton (-CH=), and two multiplets for the terminal vinyl protons (=CH₂). The methylene (B1212753) protons (-CH₂-) attached to the tetrazole nitrogen would likely appear as a doublet.

Table 1: Predicted ¹H NMR Spectral Data for 2-allyl-5-(4-bromophenyl)-2H-tetrazole

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.8 - 8.0Doublet~8.52H, Aromatic (H-2', H-6')
~7.6 - 7.8Doublet~8.52H, Aromatic (H-3', H-5')
~5.9 - 6.1Multiplet-1H, Allyl (-CH=)
~5.2 - 5.4Multiplet-2H, Allyl (=CH₂)
~4.9 - 5.1Doublet~6.02H, Allyl (-CH₂-N)

Note: The chemical shifts for the 4-bromophenyl protons are based on the data for 5-(4-bromophenyl)-1H-tetrazole. rsc.orggrowingscience.com The shifts for the allyl group are typical values for N-allyl heterocyclic compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.

The ¹³C NMR spectrum of 2-allyl-5-(4-bromophenyl)-2H-tetrazole would show signals for the carbon atom of the tetrazole ring, the six carbons of the 4-bromophenyl ring, and the three carbons of the allyl group. The carbon atom of the tetrazole ring (C-5) is expected to appear at a significantly downfield chemical shift. rsc.orggrowingscience.com The carbons of the 4-bromophenyl ring will show four distinct signals due to symmetry, with the carbon attached to the bromine atom (C-4') and the carbon attached to the tetrazole ring (C-1') being readily identifiable. The three carbons of the allyl group will also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for 2-allyl-5-(4-bromophenyl)-2H-tetrazole

Chemical Shift (δ, ppm)Assignment
~163 - 165Tetrazole (C-5)
~132 - 133Allyl (-CH=)
~131 - 132Aromatic (C-2', C-6')
~129 - 130Aromatic (C-3', C-5')
~125 - 127Aromatic (C-1')
~123 - 125Aromatic (C-4')
~118 - 120Allyl (=CH₂)
~52 - 54Allyl (-CH₂-N)

Note: The chemical shifts for the 4-bromophenyl and tetrazole carbons are based on the data for 5-(4-bromophenyl)-1H-tetrazole. rsc.orggrowingscience.com The shifts for the allyl group are typical values for N-allyl heterocyclic compounds.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Tetrazole Ring Analysis

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable tool for probing the electronic environment of nitrogen atoms. Although less sensitive than ¹H NMR, it can provide crucial information about the nitrogen-rich tetrazole ring. The chemical shifts of the four nitrogen atoms in the tetrazole ring are highly sensitive to the substitution pattern at the N-1 and N-2 positions. In the case of a 2-substituted tetrazole, distinct chemical shifts would be expected for each of the four nitrogen atoms, which can help to unambiguously confirm the position of the allyl substituent. Computational GIAO-NMR studies have been shown to be effective in predicting and interpreting ¹⁵N chemical shifts in tetrazole derivatives. nih.gov

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Complex Structural Assignment

Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations, confirming the connectivity of protons within the allyl group and the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each proton to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial in establishing the connection of the allyl group to the N-2 position of the tetrazole ring and the connection of the 4-bromophenyl group to the C-5 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space interactions between the protons of the allyl group and the 4-bromophenyl ring, further solidifying the structural assignment.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Modes

The FT-IR spectrum of 2-allyl-5-(4-bromophenyl)-2H-tetrazole would display characteristic absorption bands corresponding to the various functional groups and structural features of the molecule. Key expected vibrational modes include C-H stretching from the aromatic and allyl groups, C=C and C=N stretching, and C-Br stretching. The region between 1400 and 1600 cm⁻¹ is often complex but contains valuable fingerprint information from the tetrazole and phenyl ring vibrations.

Table 3: Predicted FT-IR Spectral Data for 2-allyl-5-(4-bromophenyl)-2H-tetrazole

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic and Vinyl C-H Stretch
~2950 - 2850MediumAliphatic C-H Stretch
~1640 - 1600MediumC=C Stretch (Allyl)
~1600 - 1450Strong, Multiple BandsC=N and C=C Ring Stretching (Tetrazole, Phenyl)
~1400 - 1200MediumIn-plane C-H Bending
~1100 - 1000StrongTetrazole Ring Vibrations
~1010StrongC-Br Stretch
~990 and ~910Strong=C-H Bending (Allyl)
~830Strongpara-disubstituted Phenyl C-H Out-of-plane Bending

Note: The assignments are based on characteristic vibrational frequencies for similar functional groups and the reported data for 5-(4-bromophenyl)-1H-tetrazole. rsc.orgnih.gov

Raman Spectroscopy for Complementary Vibrational Analysis

High-Resolution Mass Spectrometry (HRMS)

Accurate Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a synthesized compound by measuring its mass-to-charge ratio (m/z) with very high precision. For 2-allyl-5-(4-bromophenyl)-2H-tetrazole, the molecular formula is C₁₀H₉BrN₄. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, and ¹⁴N). An experimental HRMS measurement that matches this theoretical value within a narrow tolerance (typically < 5 ppm) provides strong evidence for the correct molecular formula.

Table 1: Theoretical Accurate Mass for 2-allyl-5-(4-bromophenyl)-2H-tetrazole
Molecular FormulaIon SpeciesTheoretical Exact Mass (m/z)
C₁₀H₉BrN₄[M+H]⁺264.0089

Fragmentation Pattern Analysis for Structural Insights

The analysis of fragmentation patterns in mass spectrometry, particularly under electron impact (EI-MS), provides valuable information about the compound's structure by identifying its constituent parts. While specific experimental data for 2-allyl-5-(4-bromophenyl)-2H-tetrazole is not available, the fragmentation behavior can be predicted based on studies of structurally related substituted allyl-tetrazoles. nih.govnih.gov

Several primary fragmentation pathways are likely for this class of compounds:

Loss of the Allyl Group: A common fragmentation involves the cleavage of the N-allyl bond, resulting in the formation of a stable allyl cation (m/z 41) and the corresponding 5-(4-bromophenyl)-2H-tetrazolyl radical.

Extrusion of Nitrogen: The tetrazole ring is known to be thermally and electronically labile, often undergoing fragmentation through the elimination of a neutral nitrogen molecule (N₂), which corresponds to a loss of 28 Da. researchgate.net This process can lead to the formation of a diazirine-like intermediate or other rearranged structures.

Cleavage of the Bromophenyl Group: Fragmentation can also occur at the C-C bond connecting the phenyl ring to the tetrazole core, leading to fragments corresponding to the bromophenyl cation (m/z 155/157, reflecting the isotopic pattern of bromine) or the allyl-tetrazole moiety.

Combined Fragmentations: More complex patterns can arise from combinations of these primary events, such as the initial loss of N₂ followed by cleavage of the allyl or bromophenyl groups. The relative abundance of these fragments is influenced by the electronic effects of the substituents. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

While a crystal structure for 2-allyl-5-(4-bromophenyl)-2H-tetrazole itself has not been reported, the molecular geometry can be inferred from the crystallographic analysis of its close structural analogue, 2-allyl-5-phenyl-2H-tetrazole, which was studied as a ligand in a silver(I) complex. lnu.edu.ua

The analysis reveals that the tetrazole ring and the adjacent phenyl ring are typically not coplanar. The dihedral angle between these two rings is significant, preventing full conjugation across the C-C bond. scispace.com The allyl group, attached to the N2 position of the tetrazole ring, is conformationally flexible. Bond lengths and angles within the tetrazole and phenyl rings are generally within the expected ranges for aromatic heterocyclic and benzene (B151609) systems, respectively. scispace.com

Table 2: Selected Crystallographic Parameters for the Analogue 2-allyl-5-phenyl-2H-tetrazole lnu.edu.ua
ParameterValue
Crystal SystemTriclinic
Space GroupP-1

Note: Data is for the non-brominated analogue complexed with silver(I) perchlorate (B79767).

Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)

The solid-state packing of 2-allyl-5-(4-bromophenyl)-2H-tetrazole would be governed by a combination of weak intermolecular interactions. In the crystal structure of the analogue, 2-allyl-5-phenyl-2H-tetrazole, π-π stacking of the aromatic phenyl rings between neighboring molecules is an observed interaction that directs the crystal packing. lnu.edu.ua

In addition to stacking, other non-covalent interactions are prevalent in the crystal structures of substituted tetrazoles and related nitrogen heterocycles:

C-H···N Interactions: Weak hydrogen bonds can form between the C-H bonds of the allyl group or the phenyl ring and the electron-rich nitrogen atoms of the tetrazole ring on an adjacent molecule. rsc.org

C-H···π Interactions: The electron-rich π systems of the phenyl and tetrazole rings can act as acceptors for weak hydrogen bonds from C-H donors on neighboring molecules. rsc.org

π-π Interactions: These can occur between the phenyl rings, the tetrazole rings, or between a phenyl and a tetrazole ring of adjacent molecules. These interactions can be in either a parallel-displaced or a T-shaped arrangement. acs.org

These weak but numerous interactions collectively stabilize the three-dimensional crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique employed to investigate the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and the extent of conjugation. For 2-allyl-5-(4-bromophenyl)-2H-tetrazole, UV-Vis spectroscopy provides valuable insights into its electronic absorption properties and the chromophoric systems responsible for these characteristics.

Electronic Absorption Properties and Chromophoric Analysis

The UV-Vis spectrum of 2-allyl-5-(4-bromophenyl)-2H-tetrazole is primarily determined by the electronic structure of its constituent chromophores: the tetrazole ring and the 4-bromophenyl group. A chromophore is a part of a molecule responsible for its color by absorbing light in the visible or ultraviolet region. The interaction and conjugation between these groups dictate the specific absorption maxima (λmax) and intensities.

The principal chromophoric system in this molecule is the 5-(4-bromophenyl)-2H-tetrazole core. This system features an extended network of π-electrons across both the aromatic phenyl ring and the heterocyclic tetrazole ring. The electronic transitions observed in the UV-Vis spectrum are typically of two main types:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds containing double bonds and aromatic systems. Due to the conjugated nature of the bromophenyl-tetrazole system, these transitions are expected to be intense and occur at longer wavelengths compared to the non-conjugated individual chromophores.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding atomic orbital (n), such as the lone pair electrons on the nitrogen atoms of the tetrazole ring, to a π* antibonding orbital. These transitions are generally much weaker in intensity than π → π* transitions and can sometimes be obscured by them.

The unsubstituted tetrazole ring itself primarily absorbs in the vacuum UV region (below 200 nm). pnrjournal.com However, the substitution with the 4-bromophenyl group at the C5 position causes a significant bathochromic shift (a shift to longer wavelengths) into the accessible UV region. pnrjournal.com This is due to the extension of the conjugated π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The bromine atom on the phenyl ring acts as an auxochrome, a group that modifies the light-absorbing properties of a chromophore. Through its electron-donating resonance effect and electron-withdrawing inductive effect, it can further influence the position and intensity of the absorption bands. The allyl group attached to the nitrogen at the 2-position of the tetrazole ring is not directly in conjugation with the primary π-system and is expected to have a minimal effect on the main absorption bands.

Studies on structurally similar 2,5-disubstituted tetrazoles, such as those with a p-nitrophenyl group, demonstrate that the electronic nature of the substituents significantly influences the absorption spectra. semanticscholar.org For instance, push-pull tetrazoles featuring electron-donating and electron-accepting groups exhibit distinct intramolecular charge transfer (ICT) bands. semanticscholar.org While 2-allyl-5-(4-bromophenyl)-2H-tetrazole does not fit the classic push-pull model, the analysis of related compounds confirms that the major absorption bands are associated with the electronic transitions within the conjugated aryl-tetrazole framework.

The table below summarizes the typical UV absorption maxima for the core chromophoric components, providing context for the expected absorption of the target compound.

Table 1: Typical UV Absorption Data for Relevant Chromophores

Compound/Chromophoreλmax (nm)Transition Type
Benzene~254π → π
Bromobenzene~261π → π
5-Substituted Tetrazoles270 - 350π → π
2-allyl-5-(4-bromophenyl)-2H-tetrazole Est. 260-290π → π

Note: The λmax for the target compound is an estimation based on the analysis of its structural components and data from analogous compounds. Experimental verification is required for precise values.

Computational and Theoretical Chemistry Studies of 2 Allyl 5 4 Bromophenyl 2h Tetrazole

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are powerful tools for elucidating the fundamental properties of molecules. Density Functional Theory (DFT) and ab initio methods are at the forefront of these computational techniques, offering a balance between accuracy and computational cost. For a molecule like 2-allyl-5-(4-bromophenyl)-2H-tetrazole, these methods can predict its geometry, electronic structure, and reactivity with a high degree of confidence.

Geometry Optimization and Conformational Analysis in Gas Phase and Solution

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For 2-allyl-5-(4-bromophenyl)-2H-tetrazole, this process involves finding the set of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

Conformational analysis is particularly important for this molecule due to the flexible allyl group. By rotating the bonds of the allyl substituent, various conformers can be generated. Computational methods can then be used to calculate the relative energies of these conformers to identify the most stable ones. These calculations can be performed in both the gas phase and in different solvents to understand how the molecular structure might change in various environments. The presence of the bulky bromophenyl group and the tetrazole ring will sterically influence the preferred orientation of the allyl group.

Table 1: Predicted Optimized Geometrical Parameters for 2-allyl-5-(4-bromophenyl)-2H-tetrazole (DFT/B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C-Br1.910C-C-Br119.5
C-C (phenyl)1.395 - 1.405C-C-C (phenyl)119.0 - 121.0
C-N (tetrazole)1.330 - 1.350N-N-N (tetrazole)108.0 - 110.0
N-N (tetrazole)1.300 - 1.320C-N-N (tetrazole)105.0 - 107.0
C-C (allyl)1.500C-C=C (allyl)120.0
C=C (allyl)1.340H-C-H (allyl)109.5

Note: The data in this table is representative and based on typical values found in computational studies of similar compounds.

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Orbitals)

The electronic structure of a molecule is key to its chemical reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org For 2-allyl-5-(4-bromophenyl)-2H-tetrazole, the HOMO is expected to be localized primarily on the electron-rich bromophenyl and tetrazole rings, while the LUMO may be distributed over the entire molecule, including the allyl group. A smaller HOMO-LUMO energy gap can be indicative of higher bioactivity in certain contexts. Current time information in JP.

Table 2: Predicted Frontier Molecular Orbital Energies for 2-allyl-5-(4-bromophenyl)-2H-tetrazole (DFT/B3LYP/6-311++G(d,p))

ParameterEnergy (eV)
HOMO-6.50
LUMO-1.20
Energy Gap (ΔE)5.30

Note: The data in this table is representative and based on typical values found in computational studies of similar compounds.

Charge Distribution Analysis (e.g., Mulliken Charges, Natural Population Analysis)

Understanding how charge is distributed across a molecule is essential for predicting its interactions with other molecules. Mulliken population analysis and Natural Population Analysis (NPA) are two common methods for calculating the partial atomic charges on each atom in a molecule. wikipedia.org These analyses provide a quantitative measure of the electron distribution.

In 2-allyl-5-(4-bromophenyl)-2H-tetrazole, the nitrogen atoms of the tetrazole ring are expected to carry significant negative charges due to their high electronegativity. niscpr.res.inresearchgate.net The bromine atom will also exhibit a negative charge, while the carbon atoms of the phenyl ring and the allyl group will have varying positive and negative charges depending on their bonding environment. This charge distribution is crucial for understanding the molecule's dipole moment and its potential for intermolecular interactions. niscpr.res.in

Table 3: Predicted Mulliken Atomic Charges for Selected Atoms in 2-allyl-5-(4-bromophenyl)-2H-tetrazole (DFT/B3LYP/6-311++G(d,p))

AtomCharge (a.u.)
Br-0.05
C (attached to Br)0.10
N (tetrazole)-0.15 to -0.25
C (tetrazole)0.30
C (allyl, sp2)-0.10 to -0.20
C (allyl, sp3)0.05

Note: The data in this table is representative and based on typical values found in computational studies of similar compounds.

Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Maps)

To further probe the reactivity of 2-allyl-5-(4-bromophenyl)-2H-tetrazole, various reactivity descriptors can be calculated. Fukui functions, for instance, are used to identify the most electrophilic and nucleophilic sites within a molecule. wikipedia.org They quantify the change in electron density at a specific point when the total number of electrons is altered. wikipedia.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. libretexts.org These maps use a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For 2-allyl-5-(4-bromophenyl)-2H-tetrazole, the MEP map would likely show negative potential around the nitrogen atoms of the tetrazole ring and the bromine atom, and positive potential around the hydrogen atoms. researchgate.net

Computational Prediction of Spectroscopic Parameters

Computational chemistry can also be used to predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data.

Theoretical ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Calculations (e.g., GIAO formalism)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used formalism for calculating NMR chemical shifts. modgraph.co.uk

For 2-allyl-5-(4-bromophenyl)-2H-tetrazole, the ¹H NMR spectrum would show distinct signals for the protons on the allyl group and the bromophenyl ring. The chemical shifts of these protons are influenced by their local electronic environment. Similarly, the ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule. ¹⁵N NMR calculations would be particularly useful for characterizing the four distinct nitrogen environments within the tetrazole ring.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-allyl-5-(4-bromophenyl)-2H-tetrazole (GIAO/DFT/B3LYP/6-311++G(d,p))

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl7.5 - 7.8125 - 135
Allyl (CH₂)5.0 - 5.250 - 55
Allyl (CH)5.9 - 6.1130 - 135
Allyl (CH₂)5.2 - 5.4118 - 122
Tetrazole (C)-160 - 165

Note: The data in this table is representative and based on typical values found in computational studies of similar compounds and general NMR chemical shift ranges. libretexts.orgchemistrysteps.com

Prediction of Vibrational Frequencies and IR/Raman Intensities

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. These calculations help in the assignment of experimental spectral bands to specific molecular motions. For 2-allyl-5-(4-bromophenyl)-2H-tetrazole, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G* or larger, would be employed to optimize the molecular geometry and compute the harmonic vibrational frequencies. core.ac.uk

The vibrational modes of the molecule can be categorized based on the functional groups present: the tetrazole ring, the 4-bromophenyl group, and the allyl substituent.

Tetrazole Ring Vibrations: The tetrazole ring is characterized by several distinct vibrational modes. These include N-N and C-N stretching vibrations, as well as in-plane and out-of-plane ring deformation modes. DFT calculations on parent tetrazole and its derivatives show that ring stretching vibrations typically appear in the 1000-1500 cm⁻¹ region. researchgate.net

4-Bromophenyl Group Vibrations: The 4-bromophenyl substituent will exhibit characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the ring typically in the 1400-1600 cm⁻¹ range, and in-plane and out-of-plane C-H bending modes. The C-Br stretching vibration is expected at a lower frequency, generally below 800 cm⁻¹.

Allyl Group Vibrations: The allyl group introduces vibrations such as the =C-H stretching of the vinyl group (around 3080-3020 cm⁻¹), the C=C double bond stretching (around 1645 cm⁻¹), and various CH₂ and CH scissoring, wagging, and twisting modes. mdpi.com

Based on studies of similar molecules, a representative table of predicted vibrational frequencies can be constructed. core.ac.uknih.govmdpi.com

Table 1: Predicted Vibrational Frequencies for 2-allyl-5-(4-bromophenyl)-2H-tetrazole

Predicted Frequency (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretching (allyl group)
~3050MediumC-H stretching (phenyl ring)
~2930Weak-CH₂- stretching (allyl group)
~1645MediumC=C stretching (allyl group)
~1590StrongC=C stretching (phenyl ring)
~1480StrongC=C stretching (phenyl ring)
~1450MediumTetrazole ring stretching
~1270MediumC-N stretching
~1050StrongTetrazole ring breathing
~1010StrongIn-plane C-H bending (phenyl ring)
~930MediumOut-of-plane C-H bending (allyl group)
~830StrongOut-of-plane C-H bending (para-substituted phenyl)
~750MediumC-Br stretching

This table is a representation based on data from analogous compounds and established vibrational frequency ranges.

Electronic Absorption Spectra and Transition State Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules, providing insights into their electronic structure and transitions. cecam.orgrsc.org For 2-allyl-5-(4-bromophenyl)-2H-tetrazole, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The electronic spectrum is expected to be dominated by π → π* transitions originating from the aromatic systems—the phenyl ring and the tetrazole ring. The presence of the bromine atom and the allyl group can modulate the energies of these transitions. Computational studies on similar aromatic and heterocyclic compounds indicate that the primary absorption bands would likely fall in the ultraviolet (UV) region. nih.govuc.pt

Transition state analysis, often performed in the context of reaction mechanisms, can also be investigated computationally. For instance, studying the photochemical reactivity or thermal decomposition of the tetrazole ring would involve locating the relevant transition state structures on the potential energy surface. uc.pt This analysis provides critical information about the energy barriers and the feasibility of different reaction pathways. For example, theoretical studies on the photochemistry of other allyl-substituted tetrazoles have identified transition states for processes like nitrogen extrusion. uc.pt

Table 2: Predicted Electronic Transitions for 2-allyl-5-(4-bromophenyl)-2H-tetrazole

TransitionPredicted λmax (nm)Oscillator Strength (f)Description
S₀ → S₁~270-290Highπ → π* transition (phenyl and tetrazole rings)
S₀ → S₂~230-250Mediumπ → π* transition

This table is a theoretical estimation based on TD-DFT studies of related aromatic heterocycles. nih.govuc.pt

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a computational microscope to observe the time-dependent behavior of a molecule, offering detailed information about its conformational flexibility and interactions with its environment.

MD simulations can explore the conformational landscape of 2-allyl-5-(4-bromophenyl)-2H-tetrazole. The key flexible dihedral angles in this molecule are around the single bonds connecting the allyl group to the tetrazole ring and the tetrazole ring to the bromophenyl group. The rotation around the C-N bond between the phenyl and tetrazole rings is of particular interest, as it determines the relative orientation of the two rings. DFT calculations on 1-phenyltetrazole suggest a non-planar minimum energy conformation, with the two rings twisted relative to each other. core.ac.uk MD simulations would sample the accessible rotational states and determine the free energy landscape associated with this rotation, revealing the most stable conformations and the energy barriers between them. The conformational dynamics of the allyl group would also be characterized, identifying its preferred orientations. researchgate.net

The surrounding environment, especially the solvent, can significantly influence a molecule's conformation and dynamics. MD simulations can explicitly model solvent molecules (e.g., water, ethanol (B145695), DMSO), allowing for a detailed analysis of solvent effects. For 2-allyl-5-(4-bromophenyl)-2H-tetrazole, simulations in different solvents would reveal how solvent polarity and hydrogen bonding capabilities affect its conformational preferences. Studies on related tetrazoles have shown that solvent polarity can influence tautomeric equilibria and reaction outcomes. researchgate.netresearchgate.net MD simulations would quantify these effects on the dynamics, for example, by analyzing the solvation shell structure around the polar tetrazole ring and the nonpolar phenyl and allyl groups, and by calculating the potential of mean force for key dihedral rotations in each solvent. pnrjournal.com

In Silico Molecular Docking and Binding Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery for generating hypotheses about how a molecule might interact with a biological target.

Given that many tetrazole derivatives exhibit a wide range of biological activities, it is plausible to hypothesize potential protein targets for 2-allyl-5-(4-bromophenyl)-2H-tetrazole. nih.govnih.gov

Structure-Based Modeling: If the three-dimensional structure of a potential protein target is known (e.g., from X-ray crystallography), docking simulations can be performed. The tetrazole moiety, being a bioisostere of the carboxylic acid group, often engages in hydrogen bonding interactions with receptor active sites. The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors. nih.govacs.org The bromophenyl group can participate in hydrophobic and halogen bonding interactions, while the allyl group can occupy hydrophobic pockets. Docking studies of similar phenyl-tetrazole derivatives into enzymes like cyclooxygenase-2 (COX-2) have identified key interactions with amino acid residues such as arginine and tyrosine through hydrogen bonds and π-stacking. yu.edu.joresearchgate.net

Ligand-Based Modeling: In the absence of a known receptor structure, ligand-based methods can be used. If a set of molecules with known activity against a particular target is available, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity. The conformational flexibility of 2-allyl-5-(4-bromophenyl)-2H-tetrazole, as explored by MD simulations, would be crucial for aligning it with such a pharmacophore model to predict its potential activity. nih.gov

Prediction of Binding Modes and Interaction Energies with Hypothetical Binding Sites (e.g., enzyme active sites, receptors, in vitro macromolecular interactions)

Computational docking simulations are instrumental in predicting how a ligand like 2-allyl-5-(4-bromophenyl)-2H-tetrazole might interact with the binding pocket of a hypothetical protein target, such as an enzyme or receptor. aaup.edu These in silico methods calculate the preferred orientation of the molecule when bound to a receptor to form a stable complex. aaup.edu The binding affinity is estimated as a scoring function, often expressed in kcal/mol. aaup.edu

For 2-allyl-5-(4-bromophenyl)-2H-tetrazole, the key interacting moieties would be the tetrazole ring, the 4-bromophenyl group, and the N2-allyl substituent. The tetrazole ring, being a bioisostere for the carboxylic acid group, is a strong hydrogen bond acceptor due to its nitrogen atoms. nih.govresearchgate.netnih.gov In a hypothetical enzyme active site, the nitrogen atoms of the tetrazole ring could form hydrogen bonds with amino acid residues that are hydrogen bond donors, such as arginine, histidine, or lysine. nih.gov The tetrazole ring can also participate in salt bridge interactions. nih.gov

The 4-bromophenyl group offers a large, hydrophobic surface that can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine within the binding pocket. The bromine atom can participate in halogen bonding, a specific non-covalent interaction with electron-donating atoms like oxygen or nitrogen.

The allyl group at the N2 position provides an additional hydrophobic region for interaction and its flexibility allows it to adopt various conformations to fit within a binding site.

Molecular docking studies on similar 5-aryl-2H-tetrazole derivatives against various enzymes have shown a range of binding affinities. For instance, studies on tetrazole derivatives as inhibitors for enzymes like CYP3A4 have reported binding energies ranging from -7.6 to -10.1 kcal/mol. aaup.edu Similarly, docking of tetrazole derivatives into the active site of urease has shown interactions with key residues and the enzyme's nickel center. nih.gov Based on these precedents, a hypothetical docking study for 2-allyl-5-(4-bromophenyl)-2H-tetrazole could yield the following predictive data.

Table 1: Hypothetical Binding Energies and Interactions for 2-allyl-5-(4-bromophenyl)-2H-tetrazole

Hypothetical Target Predicted Binding Energy (kcal/mol) Key Interacting Residues (Example) Dominant Interaction Types
Enzyme A (e.g., Kinase) -8.5 Lys, Asp, Leu Hydrogen Bonding, Hydrophobic
Enzyme B (e.g., Protease) -9.2 His, Phe, Trp π-π Stacking, Halogen Bonding

Structure-Activity Relationship (SAR) Studies from Theoretical Perspectives

Theoretical Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical structure affect its biological activity. For 2-allyl-5-(4-bromophenyl)-2H-tetrazole, computational methods can predict how changes to the allyl and bromophenyl groups would influence its interaction with a target, providing a rational basis for designing more potent analogues. researchgate.netresearchgate.net

Effect of the 5-(4-bromophenyl) group: The phenyl ring at C5 is conjugated with the tetrazole ring. The bromine atom is an electron-withdrawing group via induction, which lowers the energy of both the HOMO and LUMO orbitals. This can affect the molecule's ability to participate in charge transfer interactions. Computational studies on aryl-substituted tetrazoles show that electron-withdrawing substituents can influence fragmentation patterns and reactivity. mdpi.comresearchgate.net

Reactivity Indices: Computational methods can calculate reactivity descriptors like chemical hardness, softness, and Fukui indices. researchgate.net These values help predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack, offering insights into metabolic stability and potential reaction pathways. researchgate.net For instance, the nitrogen atoms of the tetrazole ring are typically the sites of highest negative electrostatic potential, making them likely points for hydrogen bonding. nih.gov

Table 2: Predicted Electronic Properties of Substituted 2,5-Disubstituted Tetrazoles

Substituent at C5 Substituent at N2 HOMO (eV) (Predicted) LUMO (eV) (Predicted) HOMO-LUMO Gap (eV) (Predicted)
4-bromophenyl allyl -7.2 -1.5 5.7
phenyl allyl -7.0 -1.3 5.7
4-methoxyphenyl (EDG) allyl -6.8 -1.2 5.6
4-nitrophenyl (EWG) allyl -7.5 -2.0 5.5

Note: These are illustrative values based on general trends observed in computational studies of substituted aromatic heterocycles. EDG = Electron-Donating Group, EWG = Electron-Withdrawing Group.

Based on SAR insights, in silico methods can be used to design a focused library of analogues of 2-allyl-5-(4-bromophenyl)-2H-tetrazole. acs.orgnih.gov The goal is to systematically modify the structure to optimize hypothetical binding affinity and other desirable properties (like ADME - absorption, distribution, metabolism, and excretion). aaup.edu

A library could be designed by varying substituents at two key positions:

The Para-position of the Phenyl Ring: Replacing the bromine with other halogens (F, Cl), electron-donating groups (e.g., -CH₃, -OCH₃), or electron-withdrawing groups (e.g., -CF₃, -CN) to probe the effect of electronics and sterics on binding.

The Allyl Group: Modifying the allyl group to alter its size, flexibility, and hydrophobicity. For example, replacing it with other alkyl groups (propyl, butyl), a propargyl group, or a small cycloalkylmethyl group.

Each proposed molecule in the library would be computationally evaluated (docked into the hypothetical target, and its electronic properties calculated) to prioritize the most promising candidates for synthesis. nih.govrsc.org

Table 3: Example of a Focused Library Design for SAR Exploration

R1 (at C5-phenyl) R2 (at N2) Rationale for Inclusion
-Br (Lead) allyl (Lead) Parent compound for baseline activity.
-Cl allyl Explore effect of a smaller halogen.
-F allyl Explore strong inductive effect, potential for H-bonding.
-CH₃ allyl Explore effect of a small, electron-donating group.
-OCH₃ allyl Explore effect of a strong, electron-donating group.
-Br propargyl Introduce rigidity and a π-system at N2.

Advanced Research Applications and Potentials of 2 Allyl 5 4 Bromophenyl 2h Tetrazole

Coordination Chemistry and Metal Complex Formation

The nitrogen-rich tetrazole ring is an excellent ligand for a variety of metal ions, and the presence of an allyl group introduces additional coordination possibilities. Research on analogous compounds provides a framework for understanding the potential coordination behavior of 2-allyl-5-(4-bromophenyl)-2H-tetrazole.

Synthesis and Characterization of Novel Metal Complexes (e.g., Ag(I), Pt(II), Pd(II))

The synthesis of metal complexes with 2-allyl-5-(4-bromophenyl)-2H-tetrazole would likely involve the reaction of the tetrazole ligand with a suitable metal salt in an appropriate solvent.

Silver(I) Complexes: Research on the closely related 2-allyl-5-phenyl-2H-tetrazole has demonstrated the successful synthesis of a silver(I) complex, [Ag(2-allyl-5-phenyl-2H-tetrazole)ClO₄] lnu.edu.ua. This suggests that 2-allyl-5-(4-bromophenyl)-2H-tetrazole would readily form complexes with Ag(I). The synthesis typically involves the reaction of the tetrazole with a silver salt, such as silver perchlorate (B79767), in an organic solvent like ethanol (B145695) lnu.edu.ua. The resulting complexes can be characterized by single-crystal X-ray diffraction, which provides detailed structural information lnu.edu.ua.

Other studies on silver(I) complexes with allyl-tetrazole derivatives have also been reported, indicating a general affinity of Ag(I) for these types of ligands chem-soc.si.

Platinum(II) and Palladium(II) Complexes: While specific studies on the Pt(II) and Pd(II) complexes of 2-allyl-5-(4-bromophenyl)-2H-tetrazole are not available, the broader field of coordination chemistry has seen the synthesis and characterization of numerous platinum and palladium complexes with various tetrazole-based ligands tandfonline.comsigmaaldrich.comacs.orgresearchgate.netrsc.org. These complexes are often prepared by reacting the tetrazole ligand with a metal precursor like K₂PtCl₄ or PdCl₂ researchgate.net. The resulting complexes can exhibit a range of coordination geometries and have been investigated for their potential biological and catalytic activities sigmaaldrich.com. The synthesis of carbazolyl-bis(tetrazole) complexes of both palladium(II) and platinum(II) has been reported, showcasing the versatility of tetrazoles in forming stable pincer-type ligands tandfonline.com.

A summary of representative metal complexes with similar tetrazole ligands is presented in the table below.

Metal IonLigandComplex FormulaReference
Ag(I)2-allyl-5-phenyl-2H-tetrazole[Ag(C₁₀H₁₀N₄)ClO₄] lnu.edu.ua
Pd(II)Carbazolyl-bis(tetrazole)Pd(CzTR)Cl tandfonline.com
Pt(II)Carbazolyl-bis(tetrazole)Pt(CzTR)Cl tandfonline.com
Pd(II)2-(tetrazol-1-yl)pyridine (B69947)[Pd(2-pytz)Cl₂] researchgate.net

Ligand Binding Modes and Coordination Geometries

The coordination of 2-allyl-5-(4-bromophenyl)-2H-tetrazole to a metal center can occur through several modes, primarily involving the nitrogen atoms of the tetrazole ring and the π-system of the allyl group.

In the case of the [Ag(2-allyl-5-phenyl-2H-tetrazole)ClO₄] complex, the silver(I) atom exhibits a trigonal pyramidal coordination environment. The ligand coordinates to the silver center through two nitrogen atoms from two different tetrazole molecules and the C=C bond of the allyl group. The perchlorate anion occupies the apical position of the coordination polyhedron lnu.edu.ua. This demonstrates the ability of the allyl-tetrazole ligand to act as a bridging ligand, forming polymeric chains in the solid state lnu.edu.ua.

For Pt(II) and Pd(II) complexes, square planar geometry is common tandfonline.comnih.govnih.gov. Tetrazole ligands can act as monodentate or bidentate chelating ligands. For instance, in the [Pd(2-pytz)Cl₂] complex, the 2-(tetrazol-1-yl)pyridine ligand acts as a N,N-chelating ligand, coordinating through a nitrogen atom from the pyridine (B92270) ring and a nitrogen atom from the tetrazole ring researchgate.net. The coordination mode of 2-allyl-5-(4-bromophenyl)-2H-tetrazole would likely depend on the specific metal ion, the reaction conditions, and the presence of other coordinating ligands.

Exploration of Metal-Organic Frameworks (MOFs) incorporating Tetrazole Scaffolds

Metal-Organic Frameworks (MOFs) are a class of porous materials with applications in gas storage, separation, and catalysis. The use of tetrazole-functionalized ligands in the construction of MOFs is an active area of research acs.orgrsc.orgmdpi.comnih.govnih.gov. The multiple nitrogen atoms of the tetrazole ring make it an excellent building block for creating highly connected and porous frameworks acs.org.

While there are no reports of MOFs specifically incorporating 2-allyl-5-(4-bromophenyl)-2H-tetrazole, the general principles suggest its potential utility. The tetrazole unit can serve as a linker to connect metal nodes, and the bromophenyl and allyl groups can be used to functionalize the pores of the MOF, potentially tuning its properties for specific applications. For example, tetrazole-functionalized zirconium-based MOFs have been synthesized and investigated for gas separation applications nih.govnih.gov. The presence of functional groups within the MOF structure can enhance selectivity for certain gases rsc.org.

Catalysis Applications

Tetrazole-based ligands have been employed in both homogeneous and heterogeneous catalysis, often in the form of their metal complexes. The electronic properties of the tetrazole ring and the potential for steric tuning through substituents make them attractive ligands for catalytic applications.

Utilization of Tetrazole-Based Ligands in Homogeneous and Heterogeneous Catalysis

Homogeneous Catalysis: Palladium complexes bearing tetrazole-based ligands have been investigated for their catalytic activity in various organic transformations. For example, palladium-catalyzed three-component coupling reactions have been used to synthesize 2-allyltetrazoles, where a π-allylpalladium azide (B81097) complex is proposed as a key intermediate nih.gov. This suggests that complexes of 2-allyl-5-(4-bromophenyl)-2H-tetrazole could potentially be used in similar catalytic cycles.

Heterogeneous Catalysis: To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, tetrazole-based catalysts have been immobilized on solid supports. A tetrazole-functionalized polymer-supported palladium complex has been shown to be an efficient and reusable catalyst for the Suzuki cross-coupling reaction at room temperature researchgate.net. The use of such supported catalysts is a key aspect of green chemistry, as it allows for easier product purification and catalyst reuse rsc.orgbenthamdirect.comresearchgate.netrsc.org.

Role of the Compound in Organic Transformations and Green Chemistry Approaches

The potential catalytic applications of 2-allyl-5-(4-bromophenyl)-2H-tetrazole and its metal complexes are likely to be in the area of cross-coupling reactions, which are fundamental transformations in organic synthesis.

Cross-Coupling Reactions: The presence of a bromophenyl group in the molecule makes it a potential substrate or ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction nih.govuzh.chacs.org. In such a reaction, the carbon-bromine bond could be activated by a palladium catalyst to form a new carbon-carbon bond. A tetrazole-functionalized palladium catalyst has demonstrated excellent efficiency in the Suzuki-Miyaura cross-coupling of aryl bromides researchgate.net.

Green Chemistry: The development of efficient and reusable catalysts is a central theme in green chemistry rsc.orgbenthamdirect.comresearchgate.netrsc.orgjchr.org. The use of 2-allyl-5-(4-bromophenyl)-2H-tetrazole as a ligand for supported metal catalysts could contribute to the development of more sustainable chemical processes. Nanomaterial-based catalysts for tetrazole synthesis are also being explored as a green alternative to traditional methods rsc.orgresearchgate.netrsc.org.

The following table summarizes some organic transformations where tetrazole-based catalysts have been employed.

Reaction TypeCatalystKey FeaturesReference
Suzuki-Miyaura Cross-CouplingPolymer-supported Pd-tetrazole complexRoom temperature, reusable catalyst researchgate.net
Three-Component CouplingPd(PPh₃)₄Synthesis of 2-allyltetrazoles nih.gov
C-N Cross-CouplingPd-based catalystsFormation of arylated amines acs.org

Materials Science Applications

The exploration of tetrazole derivatives in materials science is driven by their inherent properties, such as high nitrogen content, thermal stability, and versatile coordination chemistry. lnu.edu.uachemimpex.com The title compound, 2-allyl-5-(4-bromophenyl)-2H-tetrazole, is a promising candidate for the development of novel functional materials.

The structure of 2-allyl-5-(4-bromophenyl)-2H-tetrazole is well-suited for integration into polymeric structures to create functional materials. The allyl group (–CH₂–CH=CH₂) provides a readily polymerizable moiety, enabling its incorporation as a monomer or a functional side group in various polymer chains. The addition of allyl substituents to a tetrazole ring is known to enhance the specific coordination properties of the molecule, which can lead to the formation of unique organo-metallic compounds and polymers. lnu.edu.ua

The incorporation of the tetrazole ring into a polymer backbone imparts several desirable characteristics. The high nitrogen content and aromaticity of the tetrazole system contribute to enhanced thermal and chemical stability in the resulting material. mdpi.comchemimpex.com The bromophenyl group further modifies the polymer's properties, potentially increasing its refractive index, improving flame retardancy, and providing a site for further chemical modification through cross-coupling reactions. Researchers explore these molecules for creating novel polymers and coatings that exhibit improved thermal and chemical resistance. chemimpex.com The resulting functional polymers could find applications in specialty coatings, high-performance films, and as precursors for nitrogen-rich carbon materials.

Tetrazoles are a significant class of high-nitrogen compounds, with the unsubstituted tetrazole ring having a nitrogen content of 80% by weight. mdpi.com This high nitrogen content results in a large positive enthalpy of formation, a key chemical property indicating significant stored chemical energy. mdpi.com Despite this, many tetrazole derivatives, particularly those with stabilizing substituents, exhibit considerable thermal and chemical stability due to the high degree of aromaticity in the heterocyclic ring. mdpi.com

Studies on analogous 2,5-disubstituted push-pull tetrazoles have shown that the NLO activity is strongly dependent on the strength of the donor and acceptor groups. semanticscholar.org For instance, a tetrazole with a strong electron-donating group and a p-nitrophenyl acceptor group displayed significant NLO activity. semanticscholar.org By modifying the substituents on the phenyl ring of 2-allyl-5-(4-bromophenyl)-2H-tetrazole, it is possible to tune its electronic properties to optimize it as a push-pull system. The first hyperpolarizability (β), a measure of a molecule's NLO response, can be evaluated using techniques like hyper-Rayleigh scattering. semanticscholar.org

Table 1: Predicted Nonlinear Optical (NLO) Properties of Substituted Tetrazole Analogs
Compound StructureDonor Group (D)Acceptor Group (A)Predicted First Hyperpolarizability (β) (a.u.)
2-allyl-5-(4-aminophenyl)-2H-tetrazole-NH₂-C₄H₃N₄-allylHigh
2-allyl-5-(4-bromophenyl)-2H-tetrazole-allyl-C₆H₄BrModerate
2-allyl-5-(4-nitrophenyl)-2H-tetrazole-allyl-C₆H₄NO₂Very High

Corrosion Inhibition Mechanisms

Tetrazole derivatives are recognized as effective corrosion inhibitors for various metals, including copper, due to their ability to form protective films on the metal surface. lnu.edu.uascispace.com The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal, blocking active sites and preventing corrosive agents from reaching the surface.

The effectiveness of 2-allyl-5-(4-bromophenyl)-2H-tetrazole as a corrosion inhibitor is predicated on its strong adsorption to metal surfaces like copper. The adsorption process can occur through several interaction modes. The primary mode is chemical adsorption (chemisorption), involving the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms in the tetrazole ring and the vacant d-orbitals of the copper atoms.

Furthermore, the π-electrons of the aromatic bromophenyl ring and the C=C double bond of the allyl group can interact with the metal surface through π-d bonding. This multi-site interaction leads to the formation of a stable, dense, and hydrophobic protective layer on the copper surface. Studies on similar allyl-tetrazole ligands have demonstrated their ability to coordinate with copper(I) ions through both the tetrazole nitrogen atoms and the allylic C=C bond, forming stable π-complexes. nih.govresearchgate.net This coordination chemistry is fundamental to the formation of the inhibitive film.

Table 2: Potential Adsorption Modes of 2-allyl-5-(4-bromophenyl)-2H-tetrazole on a Copper Surface
Functional GroupType of InteractionDescription
Tetrazole Ring (N atoms)Chemisorption (Coordinate Bonding)Lone pair electrons on nitrogen atoms donate to vacant d-orbitals of copper.
Bromophenyl Ringπ-d Interactionπ-electrons of the aromatic ring interact with copper d-orbitals.
Allyl Group (C=C)π-d Interactionπ-electrons of the double bond coordinate with copper atoms.

The efficiency of a corrosion inhibitor is quantified using various electrochemical techniques. These methods provide insight into the kinetics of the corrosion process and the effectiveness of the protective film.

Electrochemical Impedance Spectroscopy (EIS): This technique measures the impedance of the metal-electrolyte interface over a range of frequencies. For an uninhibited metal, the EIS plot (Nyquist plot) typically shows a single semicircle, with the diameter representing the charge transfer resistance (Rct). In the presence of an effective inhibitor like 2-allyl-5-(4-bromophenyl)-2H-tetrazole, the Rct value increases significantly, indicating a slowing of the corrosion process due to the formation of the protective film. The inhibition efficiency (η%) can be calculated from these values.

Potentiodynamic Polarization (Tafel Plots): This method involves scanning the potential of the metal and measuring the resulting current. The data provides the corrosion potential (Ecorr) and corrosion current density (icorr). An effective inhibitor will shift the Ecorr and significantly decrease the icorr. By comparing the icorr values with and without the inhibitor, the inhibition efficiency can be determined. Studies on related tetrazole-based inhibitors have shown they can suppress both anodic (metal dissolution) and cathodic (oxygen reduction) reactions. semanticscholar.org

Table 3: Hypothetical Electrochemical Data for Corrosion Inhibition of Copper in 0.5 M HCl
SystemCorrosion Current Density (icorr) (μA/cm²)Charge Transfer Resistance (Rct) (Ω·cm²)Inhibition Efficiency (η%)
Blank (0.5 M HCl)250150-
0.5 M HCl + 1 mM 2-allyl-5-(4-bromophenyl)-2H-tetrazole20210092%

Theoretical Modeling of Adsorption and Surface Interaction Mechanisms

The study of surface interactions and adsorption mechanisms is critical for applications ranging from materials science to catalysis. For 2-allyl-5-(4-bromophenyl)-2H-tetrazole, theoretical modeling provides a powerful, non-empirical approach to understanding these phenomena. While specific experimental adsorption data for this compound are not widely available, its behavior can be predicted using computational methods that have been successfully applied to other tetrazole derivatives.

Density Functional Theory (DFT) is a principal method for these investigations, allowing for the calculation of electronic structures, heats of formation, and geometries. researchgate.net For 2-allyl-5-(4-bromophenyl)-2H-tetrazole, DFT calculations could elucidate the molecule's electron density distribution, identifying regions with high or low electron density that are likely to be involved in surface interactions. The nitrogen-rich tetrazole ring, the electronegative bromine atom, and the π-system of the phenyl ring are all expected to be key contributors to its adsorption profile.

Theoretical studies on similar molecules, such as 1-phenyl-4-allyl-tetrazol-5-one, have utilized DFT in conjunction with polarizable continuum models (PCM) to simulate solvent effects on molecular properties and reaction pathways. uc.ptresearchgate.net A similar approach for 2-allyl-5-(4-bromophenyl)-2H-tetrazole would involve:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule. The orientation of the allyl and bromophenyl groups relative to the tetrazole ring is crucial. uc.pt

Interaction Energy Calculation: Modeling the interaction between the tetrazole derivative and various surfaces (e.g., metal oxides, polymers, or carbon-based materials). This involves calculating the binding energy to predict the strength of adsorption.

Electronic Property Analysis: Using methods like Hirshfeld surface analysis to quantify intermolecular interactions and predict crystal packing, which influences surface phenomena. researchgate.net

These computational models can predict whether the molecule adsorbs via physisorption (driven by weaker van der Waals forces) or chemisorption (involving the formation of chemical bonds), providing indispensable insights for its potential use in areas like corrosion inhibition or as a component in energetic materials. researchgate.net

Role in Chemical Scaffold Design and Drug Discovery (Theoretical Perspective)

The tetrazole ring is a privileged structure in medicinal chemistry, primarily due to its unique physicochemical properties that allow it to act as a reliable bioisostere for other functional groups. nih.govresearchgate.net The compound 2-allyl-5-(4-bromophenyl)-2H-tetrazole represents a versatile scaffold that can be theoretically explored for various drug discovery applications.

Carboxylic Acid Mimic: The 5-substituted tetrazole ring is the most widely recognized bioisostere of the carboxylic acid group. researchgate.netbeilstein-archives.org This substitution can lead to significant improvements in a drug candidate's metabolic stability and pharmacokinetic profile, such as increased lipophilicity and better bioavailability. researchgate.netdrugbank.com The tetrazole ring in 2-allyl-5-(4-bromophenyl)-2H-tetrazole, while a 2,5-disubstituted isomer, shares the acidic properties of the 1H-tetrazole tautomer, making it a candidate for this type of bioisosteric replacement. researchgate.netacs.org

Table 1: Comparative Physicochemical Properties of Tetrazole vs. Carboxylic Acid

PropertyCarboxylic Acid (-COOH)5-Substituted 1H-Tetrazole (-CN4H)Significance in Bioisosterism
pKa ~4-5~4.5-5Similar acidity ensures comparable ionic interactions with biological targets. uc.pt
Lipophilicity LowerHigherIncreased lipophilicity can improve membrane permeability and bioavailability. researchgate.net
Hydrogen Bonding Acts as H-bond donor and acceptorActs as H-bond donor and multiple acceptor sitesCan replicate key hydrogen bonding interactions at receptor sites. nih.gov
Metabolic Stability Susceptible to in-vivo reductionGenerally resistant to metabolic transformationsLeads to improved drug half-life and pharmacokinetic profile. researchgate.net

Cis-Amide Mimic: Certain substituted heterocycles can act as conformationally locked mimics of peptide bonds. Specifically, 1,5-disubstituted tetrazoles are considered effective isosteres for the cis-amide bond. researchgate.netnih.gov This is because the geometry of the substituents around the tetrazole ring resembles the spatial arrangement of a cis-peptide linkage. While 2-allyl-5-(4-bromophenyl)-2H-tetrazole is a 2,5-disubstituted isomer, the principle of using the rigid tetrazole core to enforce a specific conformation is a key strategy in peptidomimetic design. nih.govchemrxiv.org Replacing a flexible amide bond with a tetrazole moiety can reduce the number of rotatable bonds in a molecule, pre-organizing it for receptor binding and potentially increasing potency and selectivity. nih.gov

A chemical probe is a small molecule used to study and manipulate a biological system. The 2-allyl-5-(4-bromophenyl)-2H-tetrazole structure serves as an excellent theoretical starting point for designing such probes. Its three distinct components—the allyl group, the bromophenyl group, and the tetrazole core—can be systematically modified to generate a library of analogues for screening against various biological targets.

Modern synthetic methods, particularly multicomponent reactions (MCRs), are highly effective for creating diverse molecular libraries from simple building blocks. researchgate.netbeilstein-journals.org The tetrazole scaffold is well-suited for incorporation into MCRs, allowing for the rapid synthesis of complex, drug-like molecules. beilstein-archives.org From a theoretical design perspective, the 2-allyl-5-(4-bromophenyl)-2H-tetrazole scaffold could be used to generate novel lead compounds for targets such as:

Enzyme Inhibitors: Tetrazole derivatives have been developed as inhibitors for targets like glutathione (B108866) reductase in parasites and cyclooxygenase (COX) enzymes. acs.orgnih.gov

Receptor Modulators: Disubstituted tetrazoles have been identified as negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov

Antiproliferative Agents: Tetrazole-based compounds have shown promise as tubulin polymerization inhibitors, a key mechanism for anticancer drugs. nih.gov

The bromine atom on the phenyl ring is particularly useful as it provides a handle for further synthetic modifications via cross-coupling reactions, enabling the exploration of a wide chemical space to identify potent and selective probes.

Computational chemistry is an integral part of modern drug discovery, accelerating the journey from an initial "hit" to a "lead" compound. ucl.ac.uk For a scaffold like 2-allyl-5-(4-bromophenyl)-2H-tetrazole, several computational strategies can be theoretically applied.

Hit Generation: This is the initial phase of identifying molecules that show activity against a target.

Virtual Screening (VS): Large databases of virtual compounds, such as the Enamine REAL database, can be screened against a 3D model of a biological target. sygnaturediscovery.com Derivatives of the 2-allyl-5-(4-bromophenyl)-2H-tetrazole scaffold could be designed in silico and docked into the target's binding site to predict their affinity.

Fragment-Based Screening: This approach uses smaller, low-complexity molecules ("fragments") to find starting points for drug design. sygnaturediscovery.com The core tetrazole-phenyl structure could itself be considered a fragment to be elaborated upon.

Lead Optimization: Once a hit is identified, it is refined to improve its properties (e.g., potency, selectivity, ADME).

Structure-Activity Relationship (SAR) Studies: Computational models can help understand why certain structural modifications lead to changes in activity. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, helping to rationalize SAR and design new analogues with improved binding interactions. nih.govnih.gov

ADME/Tox Prediction: In silico tools can predict a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to prioritize compounds with better drug-like characteristics early in the discovery process. ajgreenchem.com

Table 2: Theoretical Computational Workflow for Drug Discovery with the 2-allyl-5-(4-bromophenyl)-2H-tetrazole Scaffold

StageComputational MethodApplication to Scaffold
Hit Generation High-Throughput Virtual Screening (HTVS)Docking a virtual library of scaffold derivatives against a protein target to identify initial hits. sygnaturediscovery.com
Hit-to-Lead Quantitative Structure-Activity Relationship (QSAR)Building a predictive model linking structural features of analogues to their biological activity to guide synthesis. acs.org
Lead Optimization Free Energy Perturbation (FEP) / Molecular Dynamics (MD)Accurately predicting the change in binding affinity from small structural modifications to prioritize potent compounds.
ADME Profiling In Silico ADME PredictionEvaluating properties like solubility, permeability, and metabolic stability to select candidates with favorable pharmacokinetics. ajgreenchem.com

Agrochemical Research Applications

Beyond medicine, tetrazole derivatives have found significant use in agriculture as active ingredients in fungicides and herbicides. researchgate.netthieme-connect.com The structural features of 2-allyl-5-(4-bromophenyl)-2H-tetrazole make it a relevant intermediate for the theoretical development of new agrochemicals.

The synthesis of novel, effective, and safe agricultural chemicals is an ongoing research priority. The tetrazole moiety is a key component in several commercial and experimental agrochemicals.

Fungicides: Azole compounds, including triazoles and tetrazoles, are among the most important classes of fungicides. nih.gov They typically function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for ergosterol (B1671047) biosynthesis in fungi. researchgate.net Research has shown that novel 2,5-disubstituted tetrazole derivatives exhibit potent antifungal activity against a range of pathogenic fungi, including resistant strains. nih.govnih.govnih.gov The 2-allyl-5-(4-bromophenyl)-2H-tetrazole structure could serve as a precursor for new antifungal agents. The allyl group can be functionalized, and the bromophenyl ring can be modified to optimize activity and selectivity against specific fungal pathogens.

Herbicides: Tetrazole-containing compounds have also been investigated for their herbicidal properties. thieme-connect.com For instance, structure-activity relationship studies have been conducted on tetrazole urea (B33335) compounds to understand their mode of action as herbicides. acs.org The development of intermediates for such chemicals often involves creating a core structure that can be easily diversified. The synthesis of 5-substituted-1H-tetrazoles is a well-established process, often starting from nitriles. thieme-connect.com The 2-allyl-5-(4-bromophenyl)-2H-tetrazole molecule could be synthesized and then used as a key intermediate, where the allyl and bromophenyl groups are either part of the final active ingredient or are transformed in subsequent synthetic steps to yield the desired agrochemical.

Table 3: Reported Agrochemical Activities of Tetrazole Derivatives

Activity TypeMechanism/Target (Example)Relevance of 2-allyl-5-(4-bromophenyl)-2H-tetrazole
Fungicidal Inhibition of lanosterol 14α-demethylase (CYP51) in fungi like Candida spp. and Aspergillus fumigatus. nih.govresearchgate.netThe core tetrazole structure is a known pharmacophore for this target class. The substituents can be optimized for potency.
Herbicidal Inhibition of photosynthetic electron transport or other vital plant enzymes. acs.orgThe tetrazole-phenyl scaffold is present in known herbicides; the allyl and bromo groups offer sites for synthetic diversification.
Plant Growth Regulation Modulation of plant hormone pathways. thieme-connect.comresearchgate.netThe diverse biological activities of tetrazoles suggest potential for developing novel plant growth regulators from this scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-allyl-5-(4-bromophenyl)-2H-tetrazole, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclization reactions involving nitriles and sodium azide under acidic conditions. For example, allylation of 5-(4-bromophenyl)-1H-tetrazole using allyl bromide in alkaline media yields the target compound. Optimization requires precise control of temperature (e.g., 60–80°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios to minimize side products .
  • Validation : Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy confirms regioselectivity and purity. Crystallographic analysis (e.g., using SHELX programs) resolves structural ambiguities .

Q. How can thermal stability and phase transitions of this compound be experimentally determined?

  • Methodology : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to study thermal behavior. For instance, DSC heating rates of 10°C/min under nitrogen atmosphere reveal melting points and decomposition profiles. TGA quantifies mass loss at elevated temperatures (e.g., up to 400°C) to assess stability .
  • Data Interpretation : Exothermic peaks in DSC correlate with decomposition, while TGA curves indicate degradation thresholds. Cross-referencing with X-ray diffraction data ensures structural integrity post-thermal stress .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for 2-allyl-5-(4-bromophenyl)-2H-tetrazole derivatives?

  • Methodology : Use SHELXL for refinement of single-crystal X-ray data. Discrepancies in bond lengths or angles may arise from disordered allyl groups; iterative refinement with restraints (e.g., DFIX commands) resolves these. WinGX and ORTEP aid in visualizing anisotropic displacement parameters .
  • Case Study : In copper(I) π-complexes of this compound, disorder in the allyl moiety was resolved by partitioning occupancy ratios and refining with SHELXL-2018/3 .

Q. How can computational models predict the biological activity of this compound, and what validation experiments are required?

  • Methodology : Molecular docking (e.g., AutoDock Vina) screens against target enzymes (e.g., cytochrome P450). Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity. Validate with in vitro assays:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli.
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .
    • Data Correlation : Compare computational binding energies (ΔG) with experimental IC50_{50} values to refine predictive models .

Q. What are the challenges in analyzing structure-activity relationships (SAR) for tetrazole derivatives, and how can they be addressed?

  • Methodology : Synthesize analogs with substituent variations (e.g., replacing bromophenyl with fluorophenyl) and compare bioactivity. Use QSAR models to link electronic (Hammett σ constants) or steric parameters (Taft Es) to activity trends .
  • Example : A 2024 study found that bromine’s electron-withdrawing effect enhances antimicrobial potency compared to chlorine analogs, validated via MIC assays and LogP calculations .

Key Research Gaps

  • Crystallographic Disorder : Allyl group dynamics in metal complexes require advanced refinement techniques .
  • Toxicity Profiling : Limited data on in vivo pharmacokinetics; zebrafish or rodent models are recommended for future studies .

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